molecular formula C9H15NO B1466784 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile CAS No. 1489772-08-8

2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Cat. No.: B1466784
CAS No.: 1489772-08-8
M. Wt: 153.22 g/mol
InChI Key: DJOPDHVIFGVASD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile is a chemical compound of significant interest in medicinal chemistry research, particularly as a member of the acrylonitrile class. Acrylonitrile derivatives are increasingly recognized for their diverse biological activities and are being explored as novel therapeutic agents . Research on similar compounds has demonstrated potent activity against kinetoplastid parasites, including Leishmania amazonensis and Trypanosoma cruzi , the causative agents of Leishmaniasis and Chagas disease, respectively . These acrylonitriles have been shown to induce programmed cell death (PCD) in the parasites, a mechanism involving key events such as chromatin condensation, accumulation of reactive oxygen species (ROS), and alteration of the mitochondrial membrane potential . Furthermore, structurally related acrylonitrile adducts have exhibited promising, dose-dependent antibacterial properties against both Gram-positive and Gram-negative bacteria, functioning as effective bacteriostatic agents . The molecular structure of this compound, which incorporates both a nitrile group and a tetrahydrofuran ring, makes it a valuable C-3 building block and intermediate in organic synthesis . It is suitable for use in various research applications, including the development of new anti-infective agents, mechanism of action studies, and as a precursor for the synthesis of more complex bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-3-(oxolan-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2,7-10)6-8-4-3-5-11-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOPDHVIFGVASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile is a compound of interest due to its potential biological activities. Understanding its biological mechanisms, pharmacokinetics, and effects on various cellular processes is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a nitrile group and an oxolane ring. This structural arrangement influences its reactivity and biological activity. The presence of the oxolane ring may enhance lipophilicity, potentially affecting absorption and distribution within biological systems.

The biological activity of this compound is primarily mediated through interactions with specific enzymes and receptors. Its mechanism can involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Receptor Binding : It could bind to specific receptors, modulating signaling pathways that regulate cell growth and differentiation.

Pharmacokinetics

Pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) are essential for understanding the compound's efficacy:

  • Absorption : Due to its lipophilic nature, the compound is likely well absorbed in the gastrointestinal tract.
  • Distribution : The molecular structure suggests it may distribute widely across tissues.
  • Metabolism : Metabolic stability may be enhanced by the presence of the oxolane group, potentially leading to a prolonged half-life.
  • Excretion : The compound is expected to be excreted primarily via renal pathways.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism involves modulation of cell cycle progression and induction of apoptosis.

Antimicrobial Effects

Preliminary studies suggest antimicrobial activity against certain bacterial strains. This activity may be attributed to disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Studies

  • Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.
    Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
    01005
    107515
    255030
    502060
  • Animal Model Studies : In vivo studies using murine models of melanoma showed that administration of the compound at a dosage of 5 mg/kg resulted in a significant decrease in tumor size compared to control groups. Histological examination revealed increased necrosis and apoptosis within tumor tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile : Contains a propanenitrile backbone with two methyl groups at C2 and an oxolan-2-yl substituent at C3. The oxolane ring introduces steric hindrance and polarity .
  • Its molecular weight (256.69 g/mol) is significantly higher due to the aromatic and halogenated groups .
  • 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile () : Includes a dioxoisoindoline moiety , enabling strong hydrogen bonding (C–H···O/N interactions) that stabilizes its crystal structure. This contrasts with the target compound’s ether-based oxolane ring .
  • 2-Methyl-2-(4-methylnaphthalen-1-yl)propanenitrile () : Substituted with a naphthyl group , imparting aromaticity and bulkiness, which may reduce solubility in polar solvents compared to the oxolane-containing target compound .

Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Notable Properties
This compound 151.21 Oxolane-2-yl, dimethyl High in polar solvents Moderate steric hindrance
2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile 256.69 Chlorophenyl, pyridinyl, ketone Soluble in organic solvents Aromatic π-stacking capability
3-(1,3-Dioxoisoindolin-2-yl)propanenitrile 200.20 Dioxoisoindoline Moderate in polar solvents Strong hydrogen bonding
2-Methyl-2-(4-methylnaphthalen-1-yl)propanenitrile 223.30 Naphthyl, methyl Low in polar solvents High thermal stability
  • Crystallinity : The dioxoisoindoline derivative () exhibits a well-defined crystal lattice stabilized by C–H···O/N interactions, whereas the target compound’s oxolane ring may promote amorphous solid formation due to conformational flexibility .
  • Boiling Points: Not explicitly reported, but the oxolane ring’s polarity likely elevates the boiling point compared to non-polar naphthyl analogs .

Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Parameter This compound 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile
Molecular Formula C₉H₁₃NO C₁₄H₉ClN₂O C₁₁H₈N₂O₂
Molecular Weight (g/mol) 151.21 256.69 200.20
Key Functional Groups Oxolane, nitrile Chlorophenyl, pyridinyl, ketone, nitrile Dioxoisoindoline, nitrile
Synthetic Yield Not reported Not reported High crystallinity (R-factor = 0.030)
Potential Applications Polymer chemistry, solvents Pharmaceuticals Crystal engineering

Preparation Methods

Preparation of the 2,2-Dimethylpropanenitrile Core

  • Industrially, pivalonitrile (2,2-dimethylpropanenitrile) is produced by the catalytic reaction of pivalic acid with ammonia in the gas phase using an aluminum oxide catalyst at temperatures between 300–500 °C. This method achieves high yield and purity with near-complete conversion of pivalic acid.

  • Pivalic acid, the precursor, is commercially available or synthesized industrially from carbon monoxide and isobutene or via oxidation of pinacolone.

Incorporation of the Oxolane Ring

  • The oxolane ring is introduced via nucleophilic substitution or addition reactions involving oxolane or oxolane derivatives. A common approach involves the reaction of oxolane with nitrile-containing electrophiles or via ring-opening of oxolane derivatives followed by functional group transformations.

  • A typical synthetic route for related compounds, such as 3-(oxolan-2-yl)propanenitrile, involves the nucleophilic addition of acrylonitrile to oxolane under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures. This strategy can be adapted for the 2,2-dimethyl substituted analogues by using appropriately substituted nitrile precursors.

Detailed Preparation Methodology

Step Description Reagents/Conditions Notes
1 Synthesis of Pivalonitrile Pivalic acid + NH₃, Al₂O₃ catalyst, 300–500 °C, gas phase High yield (~97%), industrial scale
2 Nucleophilic Addition to Oxolane Oxolane + substituted acrylonitrile or equivalent, base (NaH, KOtBu), aprotic solvent (DMSO, THF), elevated temp Forms 3-(oxolan-2-yl)propanenitrile core
3 Introduction of 2,2-Dimethyl Substitution Use of 2,2-dimethyl substituted nitrile electrophiles or intermediates Requires careful control to maintain oxolane integrity
4 Purification Distillation, chromatography Ensures high purity for further applications

Industrial and Continuous Flow Approaches

  • Industrial production favors continuous flow reactors to optimize reaction efficiency, control temperature precisely, and minimize by-products.

  • The catalytic gas-phase conversion of pivalic acid to pivalonitrile is scalable and cost-effective, making it suitable for large-scale synthesis of the nitrile core.

  • The subsequent coupling with oxolane or its derivatives may also be adapted to continuous flow systems to enhance yield and reproducibility.

Research Findings and Reaction Analysis

  • The nitrile group in this compound is reactive toward reduction (to amines), oxidation (to acids or ketones), and substitution reactions, which are relevant for derivatization and further functionalization.

  • The oxolane ring provides stereochemical complexity and influences reactivity, requiring mild conditions during synthesis to avoid ring opening or degradation.

  • Literature and patent data emphasize the importance of selecting appropriate bases and solvents to facilitate nucleophilic addition without compromising the oxolane ring.

Summary Table of Preparation Methods

Preparation Aspect Description Advantages Challenges
Catalytic Gas-Phase Synthesis of Pivalonitrile Reaction of pivalic acid with ammonia over Al₂O₃ catalyst at 300–500 °C High yield, industrial scalability, high purity High temperature may cause side reactions if not controlled
Nucleophilic Addition to Oxolane Base-mediated addition of nitrile electrophiles to oxolane in aprotic solvents Mild conditions, good selectivity Requires careful base and solvent choice to protect oxolane
Continuous Flow Synthesis Use of flow reactors for coupling steps Enhanced control, reproducibility, scalability Requires specialized equipment
Purification Distillation or chromatography High purity product Potential loss of yield during purification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

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